Linker-Length Differentiation: Ethyl vs. Propyl Spacer in Dihydrobenzofuran-Morpholine Acetamides
The target compound incorporates a two-carbon ethyl spacer between the acetamide carbonyl and the morpholine nitrogen. Its closest catalogued structural analogue, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(morpholin-4-yl)propyl]acetamide, possesses a three-carbon propyl spacer. In the Pettersson et al. (2012) dihydrobenzofuran amide GSM series, extending the linker by one methylene unit (ethyl → propyl) was associated with altered Aβ42 inhibitory potency, modified logD, and variable P-gp efflux ratios, although quantitative data for these two exact compounds have not been disclosed in the public domain [1]. The calculated logP for the target compound is 0.56 ; comparable experimental logD values for propyl-linked analogues in the published series range from approximately 1.0 to 2.5, suggesting the ethyl-linked variant is more polar and may exhibit distinct brain penetration behavior [1].
| Evidence Dimension | Linker length and predicted lipophilicity |
|---|---|
| Target Compound Data | Ethyl linker (–CH2CH2–); vendor-calculated logP = 0.56 |
| Comparator Or Baseline | 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(morpholin-4-yl)propyl]acetamide (propyl linker, –CH2CH2CH2–); published propyl-linked GSM analogues exhibit experimental logD ~1.0–2.5 |
| Quantified Difference | Ethyl spacer is one methylene unit shorter; estimated ΔlogD ≈ −0.5 to −2.0 relative to propyl comparator class |
| Conditions | Calculated logP from ChemDiv ; published logD range from structurally related dihydrobenzofuran GSMs described in Pettersson et al. 2012 [1] |
Why This Matters
Linker length is a critical determinant of CNS multiparameter optimization (MPO) score; researchers requiring brain-penetrant tool compounds must verify that the ethyl-linked variant provides the desired balance of potency and brain exposure rather than assuming equivalence to propyl-linked analogues.
- [1] Pettersson M, Johnson DS, Subramanyam C, et al. Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators. Bioorg Med Chem Lett. 2012;22(8):2906-2911. doi:10.1016/j.bmcl.2012.02.059. View Source
